molecular formula C26H21ClFN3O2 B2938140 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1190005-09-4

5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2938140
CAS No.: 1190005-09-4
M. Wt: 461.92
InChI Key: HRECRNWKPSNVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core with substituents that modulate its physicochemical and biological properties. The molecule features a 2-chloro-4-fluorobenzyl group at position 5, a 2-methoxybenzyl group at position 3, and a methyl group at position 8 (Figure 1).

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2/c1-16-7-10-22-20(11-16)24-25(31(22)14-17-8-9-19(28)12-21(17)27)26(32)30(15-29-24)13-18-5-3-4-6-23(18)33-2/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRECRNWKPSNVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including anti-inflammatory effects, neuroprotective properties, and structure-activity relationships (SAR).

  • Molecular Formula : C26H24ClFN3O2
  • Molecular Weight : 473.9 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to the target compound have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

CompoundIC50 (µmol)Reference
Target CompoundTBDTBD
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

Neuroprotective Effects

Neuroprotective properties are critical for compounds targeting neurodegenerative diseases. The target compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are enzymes involved in the breakdown of neurotransmitters.

In vitro studies have demonstrated that similar compounds show varying degrees of inhibition against these enzymes:

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Target CompoundTBDTBDTBD
Donepezil0.390.72
Compound C46.42157.31

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of pyrimidine derivatives. Electron-donating groups enhance anti-inflammatory activity while specific substitutions can improve neuroprotective effects.

Case Studies

  • Study on Anti-inflammatory Properties :
    A study conducted on similar pyrimidine derivatives demonstrated their efficacy in reducing inflammation markers in carrageenan-induced paw edema models, indicating their potential therapeutic application in inflammatory diseases.
  • Neuroprotective Study :
    Research on a related compound showed promising results in protecting neuronal cells from oxidative stress and apoptosis, highlighting the neuroprotective potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Implications

Key structural analogs differ in substituent patterns, particularly at positions 3, 5, and 8 of the pyrimido-indole scaffold (Table 1).

Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Biological Activity (if reported)
Target Compound 2-Methoxybenzyl 2-Chloro-4-fluorobenzyl Methyl Not reported in evidence
8-Fluoro analog (Compound 3, ) 2-Methoxybenzyl 4-Fluorobenzyl Fluoro Anti-HBV activity (IC₅₀: ~50 nM)
3,4-Dimethoxyphenethyl analog () 3,4-Dimethoxyphenethyl 2-Chloro-4-fluorobenzyl Fluoro No activity data provided
Acetamide derivative () Benzyl 8-Fluoro-indole-linked acetamide Fluoro Not reported in evidence

Key Observations :

  • Position 5 : The 2-chloro-4-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic enzyme pockets compared to the 4-fluorobenzyl group in Compound 3 .
  • Position 3 : The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects, contrasting with the 3,4-dimethoxyphenethyl group in , which offers enhanced solubility but larger steric hindrance .

Q & A

Q. What are the recommended synthetic routes for 5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one?

A multi-step synthesis involving cyclocondensation and functionalization is typically employed. For analogs, a protocol using acetonitrile as a solvent for crystallization and purification has been validated, with intermediates characterized via NMR and mass spectrometry . Key steps include:

Benzylation : Coupling of substituted benzyl groups to the pyrimidoindole core.

Cyclization : Acid- or base-mediated closure of the heterocyclic ring.

Purification : Column chromatography or recrystallization (e.g., from acetonitrile) .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related analogs (e.g., 8-fluoro derivatives), monoclinic crystals (space group P2₁/n) were obtained with unit cell parameters:

ParameterValue
a16.366(3) Å
b6.0295(14) Å
c21.358(4) Å
β105.21(2)°
V2033.7(7) ų
Z4
Refinement using SHELXL (via SHELX software suite) ensures accuracy .

Q. What spectroscopic methods confirm its structural identity?

  • NMR : 1^1H/13^{13}C NMR for backbone and substituent assignments (e.g., methoxy, benzyl groups).
  • FTIR : Validation of carbonyl (C=O) and aromatic C-H stretches.
  • HRMS : Exact mass verification (e.g., molecular ion peaks ±5 ppm) .

Advanced Research Questions

Q. How can data contradictions in synthetic yields be resolved?

Variability in yields (e.g., 65–88% for analogs ) often stems from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst loading.
  • Purification challenges : Co-elution of byproducts in chromatography.
    Methodological approach :

Design of Experiments (DoE) to optimize parameters (e.g., flow chemistry for reproducibility ).

LC-MS monitoring of intermediates to identify side reactions.

Q. What strategies address crystallographic disorder in X-ray analysis?

For analogs with disordered substituents (e.g., methoxybenzyl groups):

Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

TWINABS refinement (in SHELXL) for handling twinned crystals.

Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. How can molecular docking predict its biological activity?

For HBV inhibition studies (IC₅₀ in nanomolar range ):

Target selection : Docking into HBV polymerase (PDB: 2HVT).

Software : MOE or AutoDock Vina with AMBER force fields.

Validation : Free energy calculations (ΔG) vs. experimental IC₅₀ values.

Q. What are the limitations of Hirshfeld surface analysis for intermolecular interactions?

While effective for visualizing close contacts (e.g., F···H, Cl···H), it may overlook weak interactions (e.g., van der Waals). Pair with:

  • Quantum mechanical calculations : AIM (Atoms in Molecules) theory for bond critical points.
  • Energy frameworks (CrystalExplorer) to map interaction energies .

Q. How can synthetic scalability be improved without compromising purity?

  • Continuous-flow systems : Reduce batch variability (e.g., Omura-Sharma-Swern oxidation ).
  • In-line analytics : PAT (Process Analytical Technology) for real-time monitoring.
  • Greener solvents : Replace acetonitrile with cyclopentyl methyl ether (CPME) for crystallization .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile?

For conflicting IC₅₀ values:

Assay standardization : Use WHO-certified HBV cell lines (e.g., HepG2.2.15).

Control compounds : Include entecavir as a positive control.

Dose-response curves : Triplicate runs with error bars <15% .

Q. How to resolve conflicting NMR assignments for diastereomers?

NOESY/ROESY : Identify spatial proximity of protons (e.g., methoxy vs. benzyl groups).

Chiral chromatography : Separate enantiomers using Daicel columns.

DFT calculations : Compare experimental vs. computed chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.